Cas no 2098081-12-8 ((3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone)

(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
- (3-azidoazetidin-1-yl)-(2-methylsulfanylphenyl)methanone
- (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
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- Inchi: 1S/C11H12N4OS/c1-17-10-5-3-2-4-9(10)11(16)15-6-8(7-15)13-14-12/h2-5,8H,6-7H2,1H3
- InChI Key: SMOMKUZIWLONOZ-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC=CC=1C(N1CC(C1)N=[N+]=[N-])=O
Computed Properties
- Exact Mass: 248.07318219 g/mol
- Monoisotopic Mass: 248.07318219 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60
- Molecular Weight: 248.31
- XLogP3: 2.6
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3895-1g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
Life Chemicals | F1907-3895-2.5g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
TRC | A227051-500mg |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 500mg |
$ 435.00 | 2022-06-08 | ||
Life Chemicals | F1907-3895-0.5g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
Life Chemicals | F1907-3895-5g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
TRC | A227051-1g |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 1g |
$ 680.00 | 2022-06-08 | ||
TRC | A227051-100mg |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 100mg |
$ 115.00 | 2022-06-08 | ||
Life Chemicals | F1907-3895-10g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
Life Chemicals | F1907-3895-0.25g |
(3-azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone |
2098081-12-8 | 95%+ | 0.25g |
$423.0 | 2023-09-07 |
(3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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4. Back matter
Additional information on (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone
Introduction to (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone and Its Significance in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, the compound with the CAS number 2098081-12-8 and the product name (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. This compound, characterized by its azido and methylthio functional groups, represents a fascinating area of research that intersects organic chemistry, biochemistry, and pharmacology.
The structural motif of (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone is particularly noteworthy for its potential in drug design. The presence of an azido group (–N₃) at the azetidinone ring provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives. These derivatives can be explored for their biological activity, particularly in the context of modulating enzyme function and receptor interactions. The methylthio group (–SCH₃) on the phenyl ring adds another layer of complexity, influencing both the electronic properties and steric environment of the molecule.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The azetidinone scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure found in numerous pharmacologically relevant compounds. Research has demonstrated that modifications at various positions within this scaffold can significantly alter biological activity, making it a valuable framework for drug discovery efforts.
The compound (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone has been studied for its potential role as an intermediate in the synthesis of more complex molecules. The azido group serves as a versatile reagent for introducing nitrogen atoms into target structures through reactions such as cycloadditions and nucleophilic substitutions. This capability is particularly useful in constructing nitrogen-rich heterocycles, which are often associated with potent biological activities.
Moreover, the methylthio-substituted phenyl ring contributes to the compound's overall pharmacophore by influencing its solubility, lipophilicity, and interactions with biological targets. Such structural features are critical in determining the compound's efficacy and selectivity when used as a lead molecule in drug development. The combination of these functional groups makes (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. Molecular modeling studies have been employed to explore the binding modes of this compound with various biological targets, providing insights into its potential therapeutic applications. These studies have highlighted the compound's ability to interact with enzymes and receptors involved in critical cellular processes.
In addition to its synthetic utility, (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone has been explored for its potential role in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders and cancer. By targeting key enzymes and signaling pathways involved in inflammation, this compound may offer a novel approach to treating these conditions. Preliminary studies have shown promising results in vitro, suggesting that further investigation is warranted.
The synthesis of this compound involves multi-step organic transformations that showcase the expertise of modern synthetic chemists. The introduction of the azido group requires careful handling due to its sensitivity to thermal and chemical stimuli. However, recent advances in synthetic methodologies have made it possible to perform these reactions under milder conditions with higher yields. Similarly, the installation of the methylthio group on the phenyl ring has been optimized using transition metal-catalyzed reactions, which enhance efficiency and selectivity.
The versatility of (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone extends beyond its use as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, where its unique structural features contribute to novel properties such as enhanced stability or specific recognition capabilities. These applications highlight the broad utility of this compound across multiple scientific disciplines.
As research continues to uncover new biological targets and therapeutic strategies, compounds like (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone will remain at the forefront of pharmaceutical innovation. Their unique structural features and synthetic accessibility make them invaluable tools for chemists and biologists alike. By leveraging these compounds effectively, scientists can accelerate the discovery and development of new treatments that address unmet medical needs.
In conclusion, the compound with CAS number 2098081-12-8, known as (3-Azidoazetidin-1-yl)(2-(methylthio)phenyl)methanone, represents a significant advancement in chemical biology. Its unique structural features and potential applications make it a promising candidate for further research in drug discovery and materials science. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in shaping the future of medicine.
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